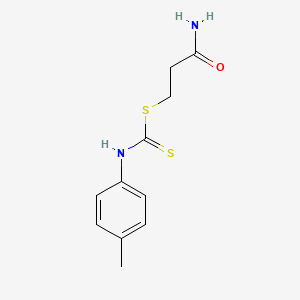
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate, also known as MOTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOTC is a dithiocarbamate derivative that has been synthesized and studied for its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by downregulating VEGF expression. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate acts as a chelating agent for copper ions, preventing their accumulation in tissues and reducing their toxicity.
Biochemical and Physiological Effects:
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to have several biochemical and physiological effects. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce cell cycle arrest and inhibit cell proliferation. It has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to reduce copper levels in tissues and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its properties can be confirmed through analytical techniques. It also has potential applications in various fields, making it a versatile compound for research. However, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate. In medicinal chemistry, further studies can be conducted to investigate its anticancer properties and potential for combination therapy with other drugs. In biochemistry, studies can be conducted to explore its chelating properties for other metal ions and its potential for the treatment of other metal-related diseases. In materials science, studies can be conducted to synthesize new metal complexes using 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate as a ligand and investigate their properties and potential applications. Overall, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and mechanisms of action.
Synthesemethoden
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can be synthesized through the reaction of 4-methylphenyl isothiocyanate and 3-amino-3-oxopropyl mercaptan. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been investigated for its anticancer properties. Studies have shown that 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a chelating agent for metal ions. It has been shown to have high affinity for copper ions, making it a potential candidate for the treatment of copper-related diseases such as Wilson's disease. In materials science, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials engineering.
Eigenschaften
IUPAC Name |
(3-amino-3-oxopropyl) N-(4-methylphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-8-2-4-9(5-3-8)13-11(15)16-7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDILCECAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
